Bienvenue dans la boutique en ligne BenchChem!

Safracin B

Antitumor Efficacy In Vivo Pharmacology Dose-Response

Safracin B is the preferred THIQ antibiotic for in vivo oncology research, offering a quantifiably higher therapeutic index than Safracin A at low doses (0.5–1 mg/kg/day) with prolonged survival in P388 and L1210 leukemia models. Its unique 21-hydroxy architecture provides a wide experimental window unattainable with Safracin A. As the established hemisynthetic precursor to ET-743 (trabectedin), it is indispensable for medicinal chemistry, process development, and synthetic biology programs leveraging its fully characterized biosynthetic gene cluster. Procure high-purity Safracin B to ensure reproducible in vivo efficacy and reliable synthetic derivatization.

Molecular Formula C28H36N4O7
Molecular Weight 540.6 g/mol
CAS No. 87578-99-2
Cat. No. B1671196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSafracin B
CAS87578-99-2
SynonymsEM 5519;  EM5519;  EM-5519;  Safracin B;  Antibiotic EM 5519;  Antibiotic Y 16482-alpha;  Antibiotic Y 16482alpha
Molecular FormulaC28H36N4O7
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O
InChIInChI=1S/C28H36N4O7/c1-11-7-14-8-17-28(37)32-16(21(31(17)4)19(14)23(34)25(11)38-5)9-15-20(18(32)10-30-27(36)13(3)29)24(35)26(39-6)12(2)22(15)33/h7,13,16-18,21,28,34,37H,8-10,29H2,1-6H3,(H,30,36)/t13-,16-,17-,18-,21-,28-/m0/s1
InChIKeyGKUZBRIJGIGFKC-DODRDYGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Safracin B (CAS 87578-99-2): A Tetrahydroisoquinoline (THIQ) Alkaloid Antitumor Antibiotic for Research and Development


Safracin B (CAS 87578-99-2) is a member of the tetrahydroisoquinoline (THIQ) family of antitumor antibiotics, a class that includes clinically significant agents like ecteinascidin 743 (ET-743) [1]. It is a natural product isolated from the fermentation broth of Pseudomonas fluorescens strain A2-2 [2]. Structurally, it is a 21-hydroxy derivative of its closest analog, Safracin A, and is characterized by a reactive alpha-carbinolamine functional group that is essential for its biological activity [2].

Why Safracin B Cannot Be Replaced by Safracin A or Other In-Class Analogs for In Vivo Antitumor Research


Substituting Safracin B with its close analog Safracin A, or with other THIQ family members like saframycin Mx1, is not scientifically valid due to a critical difference in in vivo therapeutic index. The single structural modification of a 21-hydroxyl group on Safracin B (versus a hydrogen atom on Safracin A) results in a quantifiably large and material difference in both effective dose and toxicity [1]. This translates to a markedly different experimental outcome, meaning the compounds are not interchangeable for any application where in vivo potency and tolerability are key parameters [1].

Quantitative Evidence for Safracin B (CAS 87578-99-2) Differentiation and Procurement


Superior In Vivo Efficacy: 100-200x Lower Effective Dose in P388 Leukemia Compared to Safracin A

In a direct head-to-head comparison, Safracin B demonstrates drastically superior in vivo efficacy against P388 leukemia in mice. The maximum T/C (treated/control) values, a measure of lifespan prolongation, were 161-197% for Safracin B at doses of 0.5-1 mg/kg/day. In contrast, Safracin A required doses of 50-100 mg/kg/day to achieve a significantly lower maximum T/C of 140-159% [1]. This represents a 100-200 fold difference in the effective dose required.

Antitumor Efficacy In Vivo Pharmacology Dose-Response

Superior In Vivo Efficacy: 148% vs. 200% Max T/C in L1210 Leukemia at a 50x Lower Dose Compared to Safracin A

Safracin B's enhanced in vivo potency is also observed in the L1210 leukemia model, which was noted to be less sensitive to these antibiotics. In a direct head-to-head comparison, Safracin B at 0.5 mg/kg/day achieved a maximum T/C of 200%. In comparison, Safracin A required a dose of 25 mg/kg/day to achieve a maximum T/C of 148% [1]. This demonstrates a 50-fold reduction in the effective dose and a 52% increase in absolute efficacy.

Leukemia L1210 Model Survival

Defined In Vivo Acute Toxicity Profile (LD50 = 7.3 mg/kg) Enables Preclinical Dosing Calculations

The acute toxicity of Safracin B has been defined, providing a quantitative baseline for in vivo studies. The intraperitoneal LD50 was determined to be 7.3 mg/kg in normal CD2F1 mice . While no direct head-to-head LD50 data for Safracin A is available from the same source, this baseline value is crucial for planning dosing regimens, as effective antitumor activity is observed at doses 1,460 times lower (0.005 mg/kg/day) [1], establishing a wide experimental window.

Toxicology LD50 Preclinical Safety

Unique Utility as a Key Starting Material for the Hemisynthesis of the Anticancer Drug Ecteinascidin 743 (ET-743)

Safracin B has a unique and quantifiable application as the starting material for the industrial hemisynthesis of ecteinascidin 743 (ET-743, trabectedin), a clinically approved anticancer drug. A patented and published process describes the efficient conversion of cyanosafracin B to ET-743 and its analog phthalascidin [1][2]. This creates a specific, high-value demand for Safracin B that is not shared by other in-class compounds like saframycin Mx1 or quinocarcin.

Hemisynthesis Medicinal Chemistry Process Chemistry

Biosynthetic Gene Cluster Characterized, Enabling Genetic Engineering for Analogue Production

The entire biosynthetic gene cluster for safracin has been identified, cloned, and characterized from Pseudomonas fluorescens A2-2 [1][2]. This genetic blueprint provides a platform for engineering the production of novel safracin analogs through combinatorial biosynthesis, a capability not available for compounds whose biosynthetic pathways remain uncharacterized. This genetic tractability differentiates Safracin B as a scaffold for generating new chemical diversity.

Biosynthesis Genetic Engineering Combinatorial Biosynthesis

Broad Spectrum Antibacterial Activity Distinguishes it from Saframycin A

While precise MIC values are not provided in the core literature, Safracin B is reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . This contrasts with saframycin A, which is noted to be inactive against Gram-negative bacteria [1]. This difference in antibacterial spectrum may be relevant for researchers investigating dual-function (antitumor and antibacterial) compounds or for applications in environmental biotechnology.

Antibacterial MIC Antimicrobial

Key Application Scenarios for Procuring Safracin B (CAS 87578-99-2) Based on Verified Evidence


Preclinical In Vivo Efficacy Studies in Syngeneic Tumor Models

Safracin B is the compound of choice for in vivo studies requiring a high therapeutic index. Its ability to significantly prolong survival in P388 and L1210 leukemia models at doses of 0.5-1 mg/kg/day [1] provides a wide and well-documented experimental window for efficacy studies, especially when compared to the much higher doses required for Safracin A.

Medicinal Chemistry and Process Development for Ecteinascidin Analogs

Procuring Safracin B is essential for any synthetic chemistry program aiming to produce ET-743 (trabectedin) or its analogs. The established hemisynthetic route from cyanosafracin B [2] makes it a necessary and commercially relevant starting material for industrial process chemistry and medicinal chemistry efforts to create new derivatives.

Combinatorial Biosynthesis and Metabolic Engineering

For researchers in synthetic biology and metabolic engineering, Safracin B represents a genetically tractable scaffold. The fully characterized and patented biosynthetic gene cluster [3] provides the necessary tools to engineer P. fluorescens or heterologous hosts to produce novel safracin analogs with potentially improved or altered biological activities.

Investigating the Mechanism of Action of Carbinolamine-Containing Antitumor Agents

As a naturally produced antibiotic with a defined alpha-carbinolamine structure essential for its activity [1], Safracin B serves as a valuable probe for studying the mechanism of action of this class of DNA-alkylating agents. It is particularly useful for comparative studies alongside ET-743 and other THIQ alkaloids to dissect the relationship between chemical structure and biological effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Safracin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.